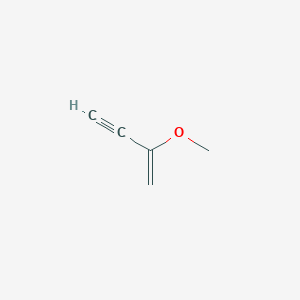

1-Buten-3-yne, 2-methoxy-

Description

1-Buten-3-yne, 2-methoxy- (C₅H₆O) is an unsaturated organic compound featuring a conjugated system of a triple bond (alkyne) and a methoxy (-OCH₃) substituent at the second carbon. Its structure combines the reactivity of an alkyne with the electron-donating effects of the methoxy group, which may influence stability, polarity, and chemical behavior.

Properties

IUPAC Name |

2-methoxybut-1-en-3-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-4-5(2)6-3/h1H,2H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYKUPKSKSHFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456028 | |

| Record name | 1-Buten-3-yne, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26119-10-8 | |

| Record name | 1-Buten-3-yne, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Buten-3-yne, 2-methoxy- can be synthesized through various methods. One common approach involves the reaction of 1-buten-3-yne with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy group being introduced via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 1-buten-3-yne, 2-methoxy- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Buten-3-yne, 2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields alkenes or alkanes.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Buten-3-yne, 2-methoxy- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Buten-3-yne, 2-methoxy- involves its ability to participate in various chemical reactions due to its alkyne and alkene functionalities. These reactions often proceed through well-known organic mechanisms such as nucleophilic addition, electrophilic addition, and radical reactions. The methoxy group can also influence the compound’s reactivity by stabilizing intermediates or transition states.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-buten-3-yne, 2-methoxy- and related compounds:

Key Observations:

- Stability : Methoxy groups typically stabilize adjacent unsaturated systems via resonance, which may reduce the compound’s susceptibility to polymerization compared to vinyl acetylene .

- Physical Properties : Compared to saturated analogs like 2-methoxy-2-methylbutane, the triple bond in 1-buten-3-yne, 2-methoxy- would result in a higher boiling point due to increased molecular rigidity but lower solubility in polar solvents .

Comparison with Vinyl Acetylene (1-Buten-3-yne)

Vinyl acetylene (CAS 689-97-4) is a precursor in synthetic chemistry, notably in producing chloroprene. The addition of a methoxy group in 2-methoxy-1-buten-3-yne could modify its reactivity:

- Electrophilic Additions : The methoxy group may direct electrophiles to specific positions on the alkyne or alkene moiety.

- Thermal Stability : Methoxy-substituted alkynes are generally less prone to explosive decomposition than unsubstituted analogs like vinyl acetylene .

Comparison with 4-Methoxy-3-buten-2-one

Key differences include:

- Conjugation Effects : The ketone’s electron-withdrawing nature contrasts with the alkyne’s electron-rich triple bond, leading to divergent reactivity in Diels-Alder or Michael addition reactions .

Physical Property Trends

While direct data for 1-buten-3-yne, 2-methoxy- are unavailable, trends from similar compounds suggest:

- Boiling Point: Likely between 80–120°C (higher than vinyl acetylene due to polarity but lower than phenolic methoxy compounds like 2-methoxy-phenol, which boils at ~205°C) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methoxy-1-buten-3-yne, and what challenges are associated with its stabilization during synthesis?

- Methodological Answer : Synthesis typically involves alkynylation of methoxy-substituted precursors or dehydrohalogenation of halogenated intermediates. For example, analogous compounds like 2-methoxy-1,3-butadiene (CAS 3588-30-5) are synthesized via elimination reactions under controlled conditions . Challenges include managing the compound’s thermal instability due to the conjugated alkyne-methoxy system. Stabilization often requires inert atmospheres, low-temperature storage, and the use of radical inhibitors.

Q. Which spectroscopic techniques are most effective for characterizing 2-methoxy-1-buten-3-yne, and what key spectral features distinguish it from related alkynes?

- Methodological Answer :

- NMR : NMR identifies methoxy protons (~δ 3.3–3.5 ppm) and alkyne protons (δ 2.0–3.0 ppm). NMR distinguishes sp-hybridized carbons (~δ 70–90 ppm) and methoxy carbons (~δ 55 ppm) .

- IR : A sharp peak near 2100–2260 cm confirms the alkyne group, while C-O stretching (~1100 cm) verifies the methoxy substituent .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 84 for CHO) and fragmentation patterns differentiate it from non-methoxy analogs .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of 2-methoxy-1-buten-3-yne in cycloaddition reactions, and what mechanistic insights have been gained from kinetic studies?

- Methodological Answer : The electron-donating methoxy group enhances regioselectivity in Diels-Alder reactions by polarizing the alkyne moiety. Kinetic studies using stopped-flow spectroscopy or DFT calculations reveal transition-state stabilization through resonance effects. For instance, analogous studies on methoxy-substituted dienes highlight accelerated reaction rates compared to non-substituted systems .

Q. What experimental strategies are recommended for resolving contradictory data regarding the thermal stability of 2-methoxy-1-buten-3-yne in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity and trace impurities. Systematic approaches include:

- Controlled Degradation Studies : Monitor decomposition via GC-MS in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Additive Screening : Evaluate stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

- Microscopy and Spectroscopy : Use AFM or Raman spectroscopy to assess solvent-molecule interactions at nanoscale interfaces .

Q. How can computational chemistry (e.g., DFT calculations) be integrated with experimental data to predict the regioselectivity of electrophilic additions to 2-methoxy-1-buten-3-yne?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic attack sites. For example, the methoxy group directs addition to the β-carbon of the alkyne due to electron donation.

- Validation : Compare computational results with experimental outcomes (e.g., NMR tracking adduct formation). This dual approach was validated in studies on similar systems, such as methoxy-substituted benzaldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.